![molecular formula C20H18N2O4S B2713879 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034569-99-6](/img/structure/B2713879.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, a thiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound: interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by This compound affects several biochemical pathways. For instance, the inhibition of cholinesterase enzymes can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft. This can affect nerve signal transmission. On the other hand, the inhibition of lipoxygenase enzymes can affect the metabolism of arachidonic acid, leading to a decrease in the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
The pharmacokinetics of This compound Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound ’s action depend on the specific context. In general, the inhibition of cholinesterase can lead to changes in nerve signal transmission, while the inhibition of lipoxygenase can lead to changes in inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with its targets. Additionally, the presence of other compounds can influence its efficacy through competitive or non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate, which is then reacted with a hydroxyethyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and dioxin-containing molecules, such as:
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one .
Uniqueness
What sets N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide, also referred to by its chemical structure and CAS number (1040638-59-2), is a compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C21H17FN2O4S2 |
Molecular Weight | 444.5 g/mol |
CAS Number | 1040638-59-2 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety is known to exhibit diverse biological activities, including antimicrobial and anticancer properties. The benzodioxin structure contributes to the compound's lipophilicity and ability to penetrate cellular membranes, enhancing its bioavailability.
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds with thiazole rings often demonstrate significant antimicrobial activity. Studies have shown that derivatives of thiazole possess inhibitory effects against a range of pathogens, including bacteria and fungi .
2. Enzyme Inhibition:
The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated .
3. Anticancer Potential:
Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Antimicrobial Properties: A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that certain structural modifications enhanced their antibacterial activity significantly .
- Enzyme Inhibition Study: Another research focused on thiazole-based compounds as selective inhibitors for enzymes involved in cancer metabolism. The findings suggested that these compounds could effectively reduce tumor growth in vitro by inhibiting key metabolic enzymes.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-16(14-6-7-17-18(10-14)26-9-8-25-17)11-21-19(24)15-12-27-20(22-15)13-4-2-1-3-5-13/h1-7,10,12,16,23H,8-9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBWOQKMQNTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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